

theoretical vs experimental properties of 1-Methylbenzimidazol-5-amine

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Compound of Interest

Compound Name: **1-Methylbenzimidazol-5-amine**

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An In-depth Technical Guide to the Theoretical and Experimental Properties of **1-Methylbenzimidazol-5-amine**

Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds. This guide provides a comprehensive analysis of **1-Methylbenzimidazol-5-amine**, a derivative with significant potential, particularly in oncology research. We bridge the gap between computational prediction and empirical validation, offering researchers, scientists, and drug development professionals a detailed examination of this molecule's synthesis, physicochemical characteristics, and mechanistic implications. By juxtaposing theoretical models with experimental data, this document aims to provide a robust framework for future research and application.

Introduction and Significance

1-Methylbenzimidazol-5-amine, also known as 5-amino-1-methyl-1H-benzimidazole, is a heterocyclic aromatic amine belonging to the benzimidazole class of compounds. The benzimidazole core is a privileged structure in drug discovery, forming the backbone of various commercial drugs and clinical candidates.^{[1][2]} These molecules are bioisosteres of natural nucleotides, allowing them to interact readily with biological macromolecules.^[1]

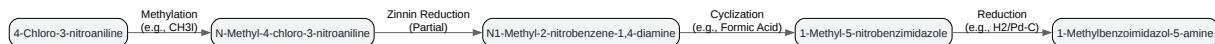
Derivatives of benzimidazole are known to possess a wide array of biological properties, with anti-cancer activity being one of the most prominent.^{[3][4]} The introduction of substituents onto the benzimidazole ring system profoundly affects the molecule's electronic charge distribution and, consequently, its biological activity.^{[3][4]} **1-Methylbenzimidazol-5-amine** has been

identified as a potential anti-tumour agent, with its mechanism of action likely related to intercalative interactions with nuclear DNA.[3][4] This guide offers an in-depth exploration of its properties, providing a critical comparison between data derived from experimental techniques and predictions from computational modeling.

Synthesis and Structural Verification

The synthesis of **1-Methylbenzoimidazol-5-amine** typically involves a multi-step process starting from a substituted nitroaniline. A representative pathway includes the nucleophilic substitution of a chloro group with methylamine, followed by reduction of the ortho-nitro group and subsequent cyclization to form the 1-methyl-5-nitrobenzimidazole intermediate. The final step is the reduction of the remaining nitro group to yield the target amine.[4]

The definitive structure of **1-Methylbenzoimidazol-5-amine** has been elucidated by single-crystal X-ray diffraction, providing precise, experimentally-derived data on its three-dimensional geometry, bond lengths, and angles.[3][4]



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Caption: A representative synthetic workflow for **1-Methylbenzoimidazol-5-amine**.

Experimentally Determined Properties

The empirical characterization of a compound is fundamental to confirming its identity and understanding its behavior. The following data has been established for **1-Methylbenzoimidazol-5-amine** through various analytical techniques.

Physicochemical and Crystallographic Data

A summary of the core physical and structural properties is presented below. This data is critical for material handling, formulation, and structural biology studies.

Property	Experimental Value	Source
Molecular Formula	$C_8H_9N_3$	[3][5]
Molecular Weight	147.18 g/mol	[3][5]
Appearance	Solid (Crystalline)	[3]
Crystal System	Monoclinic	[3][4]
Space Group	$P2_1/n$	[4]
Unit Cell Dimensions	$a = 5.9128 \text{ \AA}$, $b = 8.8215 \text{ \AA}$, $c = 14.8418 \text{ \AA}$	[3][4]
$\beta = 100.129^\circ$	[3][4]	
Cell Volume (V)	762.08 \AA^3	[3][4]

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its functional groups and electronic environment.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for this exact molecule are not widely published, predictions based on related structures are highly informative. The 1H NMR spectrum is expected to show distinct signals for the methyl protons (a singlet around 3.7-3.9 ppm), the amine protons (a broad singlet), and three distinct aromatic protons on the benzene ring, exhibiting characteristic splitting patterns (doublets and doublet of doublets). The ^{13}C NMR would show eight unique carbon signals, including the methyl carbon, five aromatic CH carbons, and two quaternary carbons within the heterocyclic ring system.[6][7]
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by specific absorption bands corresponding to its functional groups. Key expected vibrations include N-H stretching from the primary amine (typically two bands in the $3300\text{-}3500 \text{ cm}^{-1}$ region), aromatic C-H stretching (above 3000 cm^{-1}), aliphatic C-H stretching from the methyl group (below 3000 cm^{-1}), C=N and aromatic C=C stretching vibrations ($1400\text{-}1620 \text{ cm}^{-1}$), and N-H bending (around 1600 cm^{-1}).[8][9]

- Mass Spectrometry (MS): Electron impact mass spectrometry would show a prominent molecular ion peak (M^+) at an m/z ratio of 147, corresponding to the molecular weight of the compound.[10] Common fragmentation patterns for benzimidazoles involve the sequential loss of hydrogen cyanide (HCN) from the imidazole ring.[10]

Experimental Protocol: ^1H NMR Spectrum Acquisition

This protocol outlines the standardized procedure for obtaining a high-resolution proton NMR spectrum, ensuring data integrity and reproducibility.

Objective: To obtain a high-resolution ^1H NMR spectrum of **1-Methylbenzoimidazol-5-amine** for structural confirmation.

Materials:

- **1-Methylbenzoimidazol-5-amine** sample (5-10 mg)
- Deuterated solvent (e.g., DMSO-d_6 or CDCl_3)
- NMR tube (5 mm, high precision)
- NMR Spectrometer (e.g., 400 MHz or higher)
- Tetramethylsilane (TMS) internal standard (if not present in solvent)

Methodology:

- Sample Preparation:
 - Rationale: Proper dissolution is crucial for obtaining sharp, well-resolved signals. The choice of deuterated solvent is critical; DMSO-d_6 is often suitable for benzimidazoles due to its high polarity.
 - Accurately weigh 5-10 mg of the sample and transfer it into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d_6).
 - Gently vortex or sonicate the vial until the sample is completely dissolved.

- Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- Spectrometer Setup & Tuning:
 - Rationale: The spectrometer must be locked onto the deuterium signal of the solvent and shimmed to create a homogeneous magnetic field, which is essential for high resolution.
 - Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
 - Lock the spectrometer onto the deuterium frequency of the solvent.
 - Initiate an automated or manual shimming procedure to optimize the magnetic field homogeneity. A well-shimmed magnet minimizes peak broadening and distortion.
- Acquisition of Spectrum:
 - Rationale: Standard pulse programs are used to excite the protons and record their relaxation. Key parameters like acquisition time and number of scans are adjusted to achieve a good signal-to-noise ratio.
 - Load a standard 1D proton acquisition experiment.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
 - Initiate the acquisition.
- Data Processing:
 - Rationale: Raw data (Free Induction Decay) is converted into a readable spectrum through mathematical operations.
 - Apply a Fourier Transform to the acquired FID.
 - Phase-correct the spectrum manually to ensure all peaks have a pure absorption lineshape.

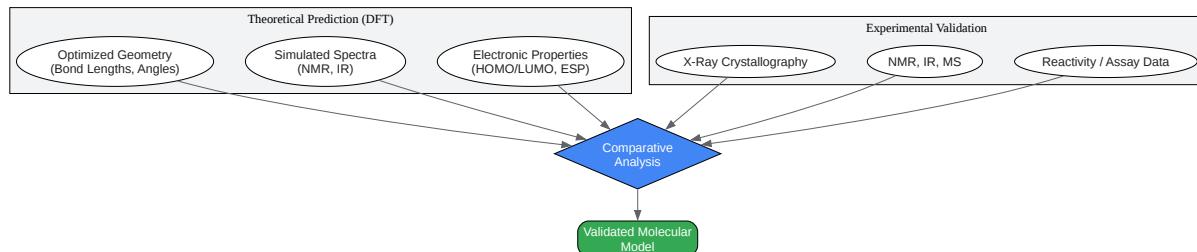
- Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., DMSO at ~2.50 ppm).
- Integrate the peaks to determine the relative ratios of protons.
- Analyze the splitting patterns (multiplicity) and coupling constants to deduce the connectivity of the atoms.

Theoretical Properties and Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to predict molecular properties from first principles.[\[2\]](#)[\[11\]](#) These theoretical insights complement experimental data, helping to rationalize observed behaviors and guide further research.

Molecular Geometry and Electronic Structure

- Optimized Geometry: DFT calculations can predict the lowest-energy conformation of the molecule, including bond lengths and angles. For **1-Methylbenzimidazol-5-amine**, these calculations confirm the experimental finding that the benzimidazole ring system is highly planar.[\[3\]](#)[\[4\]](#) Theoretical models also support the slight displacement of the methyl and amino substituents from the ring plane.[\[3\]](#)[\[4\]](#)
- Electronic Properties: A key insight from both theoretical and experimental studies is the electronic influence of the amino group. The lone pair of electrons on the amino nitrogen atom is involved in conjugation with the aromatic π -system.[\[3\]](#)[\[4\]](#) This delocalization significantly affects the charge distribution across the heterocycle, which is a critical factor in its ability to bind to biological targets.[\[4\]](#) Computational methods can visualize this through electrostatic potential (ESP) maps, identifying electron-rich and electron-poor regions that are key to intermolecular interactions.



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Caption: Workflow for comparing theoretical predictions with experimental data.

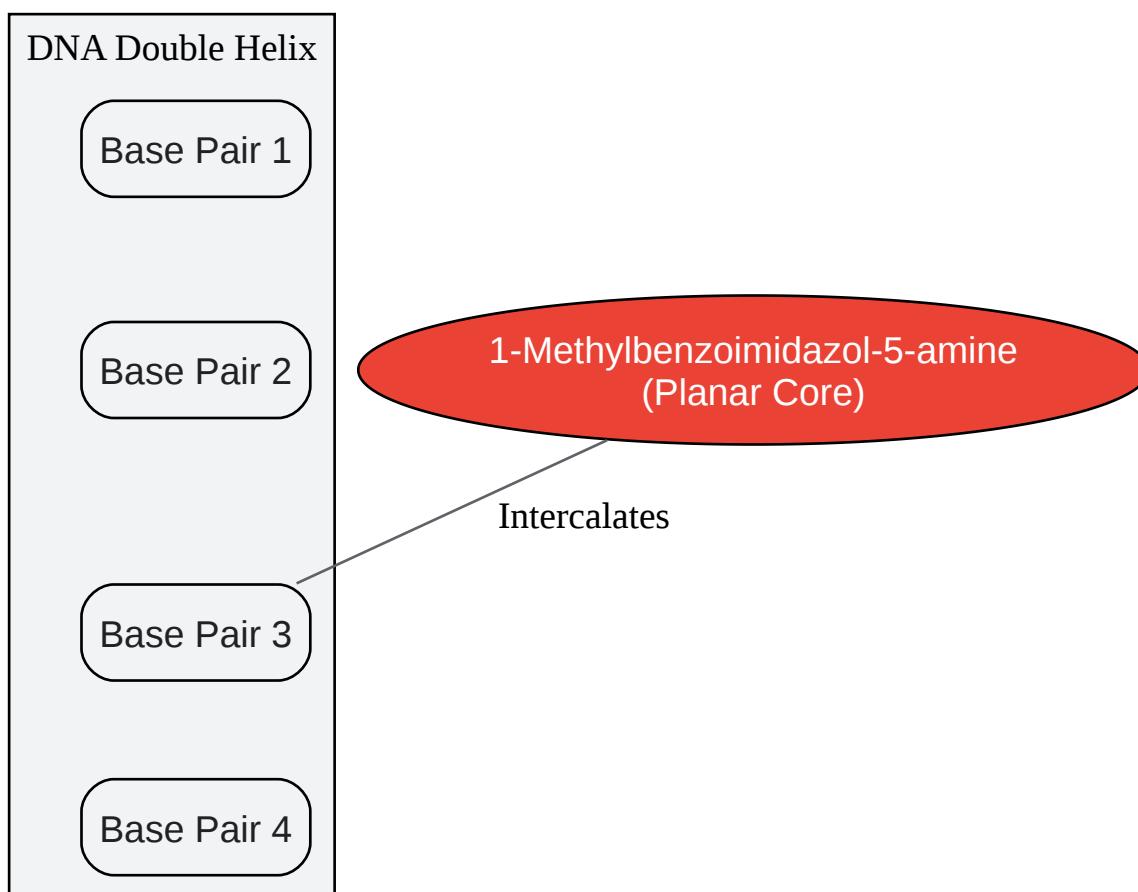
Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions.^[2] The energy gap between the HOMO and LUMO (E_{gap}) is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. For **1-Methylbenzoimidazol-5-amine**, the electron-donating amino group raises the HOMO energy level, narrowing the HOMO-LUMO gap and influencing its charge-transfer capabilities, which are relevant for processes like DNA intercalation.

Relevance and Applications in Drug Development

The structural and electronic features of **1-Methylbenzoimidazol-5-amine** make it a molecule of significant interest in medicinal chemistry.

- Mechanism of Action: The planar benzimidazole core is well-suited for intercalation, a process where a molecule inserts itself between the base pairs of a DNA double helix. This can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. The substituents play a crucial role; the amino group's ability to donate electrons and participate in hydrogen bonding, along with the methyl group's steric and electronic influence, modulates the overall binding energy of the molecule with DNA.[3][4]
- Computational Drug Design: Modern drug discovery heavily relies on computational techniques. Molecular docking studies can simulate the binding of **1-Methylbenzoimidazol-5-amine** to the active sites of target proteins, such as kinases or polymerases.[12] These simulations, guided by an accurate understanding of the molecule's theoretical properties (like its electrostatic potential), can predict binding affinity and selectivity, accelerating the design of more potent and specific inhibitors.[12]



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Caption: Conceptual diagram of DNA intercalation by a planar molecule.

Conclusion

1-Methylbenzimidazol-5-amine serves as an exemplary case study in modern chemical research, where theoretical predictions and experimental validations are not separate disciplines but rather intertwined components of a holistic investigation. Experimental data from X-ray crystallography and spectroscopy provide the ground truth of the molecule's structure and behavior. Simultaneously, computational models offer a deeper understanding of the electronic forces that govern these properties. This synergy confirms the planarity of the benzimidazole core, the electronic impact of its amino and methyl substituents, and provides a mechanistic basis for its potential as a DNA-intercalating anti-tumour agent. The detailed characterization presented in this guide provides a solid foundation for its further development and application in medicinal chemistry.

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